5-Fluoro-N-(4-methoxybenzyl)thiophene-2-sulfonamide
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Overview
Description
5-Fluoro-N~2~-(4-methoxybenzyl)-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-(4-methoxybenzyl)-2-thiophenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions, often using methoxybenzyl chloride and a suitable base.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N~2~-(4-methoxybenzyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-N~2~-(4-methoxybenzyl)-2-thiophenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-(4-methoxybenzyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and methoxybenzyl group contribute to its binding affinity and selectivity. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine
- N-(2-Fluoro-4-methoxybenzyl)propan-2-amine
Uniqueness
5-Fluoro-N~2~-(4-methoxybenzyl)-2-thiophenesulfonamide is unique due to the presence of the thiophene ring and the sulfonamide group, which confer distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12FNO3S2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-fluoro-N-[(4-methoxyphenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO3S2/c1-17-10-4-2-9(3-5-10)8-14-19(15,16)12-7-6-11(13)18-12/h2-7,14H,8H2,1H3 |
InChI Key |
CDZAYTDPDUOAOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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